molecular formula C15H21ClN2O3 B7145616 N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide

Cat. No.: B7145616
M. Wt: 312.79 g/mol
InChI Key: OXBCFRMCBIBUMN-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a carboxamide group, a chlorophenoxyethyl side chain, and two methyl groups, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-11-12(2)20-9-7-18(11)15(19)17-6-8-21-14-5-3-4-13(16)10-14/h3-5,10-12H,6-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBCFRMCBIBUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)NCCOC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide typically involves the following steps:

    Formation of the Chlorophenoxyethyl Intermediate: The initial step involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol.

    Formation of the Morpholine Intermediate: The next step involves the reaction of 2,3-dimethylmorpholine with phosgene to form 2,3-dimethylmorpholine-4-carbonyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-chlorophenoxyethanol with 2,3-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenoxy)ethyl]cyclopropanamine hydrochloride
  • N-[2-(3-chlorophenoxy)ethyl]piperazine

Uniqueness

N-[2-(3-chlorophenoxy)ethyl]-2,3-dimethylmorpholine-4-carboxamide is unique due to its specific substitution pattern on the morpholine ring and the presence of the chlorophenoxyethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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